molecular formula C19H19N3O5 B3506848 N-(2-cyano-4,5-diethoxyphenyl)-2-methyl-3-nitrobenzamide

N-(2-cyano-4,5-diethoxyphenyl)-2-methyl-3-nitrobenzamide

Cat. No.: B3506848
M. Wt: 369.4 g/mol
InChI Key: WOMYZVGVWVRAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyano-4,5-diethoxyphenyl)-2-methyl-3-nitrobenzamide is a synthetic organic compound characterized by its complex structure, which includes cyano, diethoxy, and nitro functional groups

Preparation Methods

The synthesis of N-(2-cyano-4,5-diethoxyphenyl)-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group into the benzene ring.

    Cyano Group Introduction: Incorporation of the cyano group through nucleophilic substitution reactions.

    Diethoxylation: Addition of ethoxy groups to the aromatic ring.

    Amidation: Formation of the amide bond by reacting the intermediate with an appropriate amine.

Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

N-(2-cyano-4,5-diethoxyphenyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like hydroxide ions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-cyano-4,5-diethoxyphenyl)-2-methyl-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyano-4,5-diethoxyphenyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-cyano-4,5-diethoxyphenyl)-2-methyl-3-nitrobenzamide can be compared with similar compounds such as:

  • N-(2-cyano-4,5-diethoxyphenyl)isonicotinamide
  • N-(2-cyano-4,5-dimethoxyphenyl)-2-(1-pyrrolidinyl)acetamide

These compounds share similar functional groups but differ in their overall structure and specific properties. The uniqueness of this compound lies in its combination of cyano, diethoxy, and nitro groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-cyano-4,5-diethoxyphenyl)-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-4-26-17-9-13(11-20)15(10-18(17)27-5-2)21-19(23)14-7-6-8-16(12(14)3)22(24)25/h6-10H,4-5H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMYZVGVWVRAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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